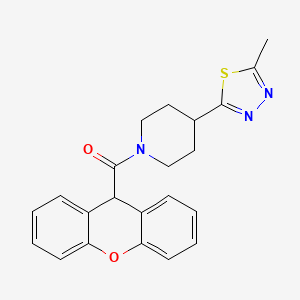

![molecular formula C14H19ClN2O3S B2916084 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide CAS No. 743444-26-0](/img/structure/B2916084.png)

2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

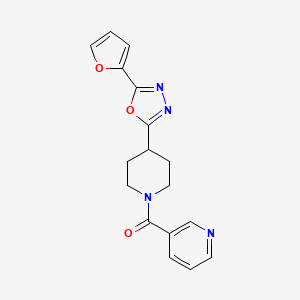

“2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide” is a chemical compound with the molecular formula C14H19ClN2O3S and a molecular weight of 330.83 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring sulfonated at the nitrogen atom, a phenyl ring attached to the sulfonyl group, and a propanamide group attached to the phenyl ring .Physical and Chemical Properties Analysis

The compound appears as white crystals . It has a melting point of 162-163°C . The FT-IR spectrum shows peaks at 3334 cm^-1 (NH), 3056 cm^-1 (CH arom.), 2945 cm^-1 (CH aliph.), and 1696 cm^-1 (C=O) .科学的研究の応用

Tyrosinase and Melanin Inhibition

2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide derivatives have been synthesized and evaluated for their inhibitory potential against Mushroom tyrosinase. This research is significant in the development of depigmentation drugs with minimal side effects (Raza et al., 2019).

Anticancer Activity

Compounds structurally related to this compound, like N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, have shown promising anticancer activity, particularly against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

Alzheimer’s Disease Treatment

Novel derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide have been synthesized for the potential treatment of Alzheimer’s disease. These compounds demonstrated enzyme inhibition activity against acetyl cholinesterase, highlighting their potential as new drug candidates for Alzheimer’s treatment (Rehman et al., 2018).

Phospholipase A2 Inhibition

4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides, similar in structure to this compound, have shown effectiveness as membrane-bound phospholipase A2 inhibitors. This research is significant in the development of treatments for myocardial infarction (Oinuma et al., 1991).

Stereoselective Synthesis of Amino Alcohols

Multisubstituted piperidines, like this compound, have been utilized in the stereoselective synthesis of amino alcohols containing multiple chiral centers. This methodology is important for the development of uniquely substituted alkylamine derivatives with various functionalities (McCall et al., 2008).

Kappa-Opioid Receptor Antagonism

Related compounds, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, have been characterized as κ-opioid receptor antagonists. This research is relevant in exploring potential treatments for depression and addiction disorders (Grimwood et al., 2011).

特性

IUPAC Name |

2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3S/c1-11(15)14(18)16-12-5-7-13(8-6-12)21(19,20)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHSTTNHDAJTHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2916002.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2916003.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2916008.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2916013.png)

![1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}ethan-1-one](/img/structure/B2916014.png)

![[1-(Oxan-2-yl)cyclobutyl]methanamine](/img/structure/B2916018.png)